molecular formula C8H7ClN2O B13671546 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine

4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B13671546
M. Wt: 182.61 g/mol
InChI Key: IERXYHPQZGATDZ-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining furan and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylfuran with chlorinated pyrimidine derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and purification to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing novel pharmaceuticals and materials .

Properties

IUPAC Name

4-chloro-2,5-dimethylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERXYHPQZGATDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=NC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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